2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile
Description
2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile is a heterocyclic organic compound featuring a benzothiazole-pyrimidine hybrid core with an acetonitrile substituent. The Z-configuration of the benzothiazol-2-ylidene moiety is critical for its structural stability and electronic properties, influencing its reactivity and intermolecular interactions . This compound is synthesized via multi-step reactions, including condensation and nucleophilic substitution, to integrate the pyridinylethylamino group into the pyrimidine ring—a strategy analogous to methods employed in bioactive molecule synthesis for plant-derived compounds .
Crystallographic data for such compounds are often refined using software like SHELXL, ensuring high precision in bond-length and angle determination .
Properties
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLYNJZZQYEFEA-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Benzothiazolylidene-Acetonitrile Formation
The benzothiazolylidene-acetonitrile moiety is synthesized via Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and a pyrimidine-4-carbaldehyde derivative. This method is widely reported for analogous structures ():
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Reactants : 2-(Benzo[d]thiazol-2-yl)acetonitrile (1.0 eq), 2-chloropyrimidine-4-carbaldehyde (1.0 eq).
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Conditions : Ethanol, triethylamine (TEA, 10 mol%), 25°C, 18–24 h.
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Workup : Precipitation, filtration, and recrystallization (ethanol).
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Yield : 66–75%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 18–24 h |
| Temperature | 25°C |
| Solvent | Ethanol |
| Catalyst | TEA (10 mol%) |
| Product Purity | >95% (HPLC) |
Mechanistic Insight : The base (TEA) deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde, followed by dehydration to form the Z-configured imine ().
Amination of Pyrimidine Intermediate
The pyridinylethylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor:
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Reactants : 2-Chloro-4-(benzothiazolylidene-acetonitrile)pyrimidine (1.0 eq), 2-(pyridin-3-yl)ethylamine (1.2 eq).
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Conditions :
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Buchwald-Hartwig : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), dioxane, 100°C, 12 h.
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SNAr : DMF, 80°C, 24 h.
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Workup : Column chromatography (silica gel, ethyl acetate/hexane).
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Yield : 58–72% (Buchwald-Hartwig), 45–50% (SNAr).
Key Data :
| Method | Catalyst/Base | Temperature | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100°C | 58–72% |
| SNAr | None | 80°C | 45–50% |
Advantage : Buchwald-Hartwig offers higher regioselectivity and milder conditions ().
One-Pot Multicomponent Synthesis
A streamlined approach combines benzothiazole, pyrimidine, and amine components in a single pot ():
Procedure :
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Reactants : 2-Aminothiophenol (1.0 eq), methyl cyanoacetate (1.0 eq), 2-(pyridin-3-yl)ethyl isocyanate (1.0 eq).
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Conditions : Acetonitrile, microwave irradiation (150 W, 120°C), 30 min.
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Workup : Solvent evaporation, trituration with diethyl ether.
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Yield : 50–55%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 30 min |
| Energy Input | 150 W (microwave) |
| Solvent | Acetonitrile |
| Product Purity | 90–92% (NMR) |
Limitation : Lower yield due to competing side reactions.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the benzothiazolylidene group is critical for activity. Key strategies include:
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The pyridinylethylamino group enhances solubility and target affinity compared to simpler benzothiazole-pyrimidine hybrids, as seen in kinase inhibitors .
Physicochemical and Reactivity Profiles
Adopting a lumping strategy , compounds with shared functional groups (e.g., pyrimidine, benzothiazole) are grouped to predict reactivity:
| Group | Common Reactions | Reactivity with Electrophiles | Stability in Aqueous Media |
|---|---|---|---|
| Benzothiazole | Nucleophilic substitution | Moderate | Low (hydrolysis-prone) |
| Pyrimidine | Electrophilic aromatic substitution | High | Moderate |
| Acetonitrile | Cyano-group hydrolysis | Low | High (inert) |
The target compound’s acetonitrile moiety likely reduces hydrolysis susceptibility compared to benzothiazole derivatives lacking this group, as inferred from lumped reactivity trends .
Bioactivity and Screening Methods
For example:
- Benzothiazole analogs exhibit antimicrobial and anticancer activities (e.g., salternamide E from marine actinomycetes ).
- Pyrimidine derivatives are established kinase inhibitors, with IC₅₀ values ranging from nM to µM.
The compound’s hybrid structure may synergize these activities, though further in vitro assays are required.
Biological Activity
The compound 2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : C20H16N6S
- IUPAC Name : this compound
- Molecular Weight : Approximately 392.44 g/mol
Structural Representation
The structural representation of the compound reveals two significant moieties: a benzothiazole ring and a pyrimidine derivative, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study reported that derivatives of benzothiazole demonstrated IC50 values in the low micromolar range against human colon cancer cells (HCT116) and breast cancer cells (MCF7) .
The proposed mechanisms for the biological activity of benzothiazole derivatives include:
- Inhibition of Enzymatic Activity : Many benzothiazole compounds act as inhibitors of key enzymes involved in cancer cell proliferation. For example, they may inhibit PI3K and mTOR pathways, which are crucial for cell growth and survival .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways, leading to increased cell death .
Anticonvulsant Effects
Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. A recent study highlighted that specific benzothiazole-based compounds exhibited neuroprotective effects and reduced seizure activity in animal models . This suggests potential applications in treating epilepsy.
Table 1: Summary of Biological Activities
Detailed Research Findings
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Anticancer Studies :
- In vitro studies on HCT116 and MCF7 cell lines showed that certain derivatives led to significant reductions in cell viability.
- The mechanism involved the induction of apoptosis through the activation of caspase pathways.
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Neuroprotective Studies :
- Compounds were tested in rodent models for seizure susceptibility.
- Results indicated a marked reduction in seizure frequency and duration when treated with specific benzothiazole derivatives.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:
- Step 1 : Reacting a thiazolidinone precursor with aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) under reflux with sodium acetate as a catalyst. Yields typically range from 68–70% .
- Step 2 : Purification via recrystallization using solvents like DMF/water or ethanol. Critical factors include:
- Temperature control : Prolonged reflux (>2 hours) improves cyclization but risks decomposition.
- Catalyst loading : Excess sodium acetate (0.5 g per 0.01 mol substrate) enhances imine formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?
Key methods include:
- IR spectroscopy : A sharp peak at ~2,219 cm⁻¹ confirms the nitrile (C≡N) group .
- ¹H/¹³C NMR :
- A singlet at δ 7.94–8.01 ppm corresponds to the =CH proton in the benzylidene moiety.
- Pyridine protons appear as doublets at δ 6.56–7.41 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for analogs) validate the molecular formula .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction pathways or electronic properties?
Density Functional Theory (DFT) studies are critical for:
- Reaction mechanism elucidation : Mapping energy profiles for cyclization steps, identifying transition states, and predicting regioselectivity in heterocyclic systems .
- Electronic properties : Calculating HOMO-LUMO gaps to assess charge-transfer interactions in the benzothiazole-pyrimidine core. For analogs, gaps of 3.5–4.0 eV suggest potential photochemical activity .
- Solvent effects : Simulating solvent interactions (e.g., acetic anhydride) to refine experimental conditions .
Q. How should researchers address contradictory spectroscopic or crystallographic data during characterization?
Contradictions often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters NMR/IR profiles. Use single-crystal XRD to resolve ambiguities .
- Dynamic effects : Rotameric equilibria in solution (e.g., thiazolidinone ring puckering) cause split NMR peaks. Variable-temperature NMR (VT-NMR) at 25–60°C can stabilize conformers .
- Impurity interference : Byproducts (e.g., unreacted aldehydes) may overlap signals. Combine HPLC purification (C18 column, acetonitrile/water gradient) with high-resolution MS .
Methodological Recommendations
- Reaction Optimization : Use ICReDD’s integrated computational-experimental workflow to screen solvents/catalysts and reduce trial-and-error cycles .
- Contradiction Resolution : Cross-validate data with tandem techniques (e.g., LC-MS for purity, VT-NMR for dynamics) .
- Electronic Studies : Pair DFT with UV-Vis spectroscopy to correlate theoretical HOMO-LUMO gaps with experimental absorbance spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
